
1,2-Dipalmitoyl-3-(N-palmitoyl-6'-amino-6'-deoxy-alpha-d-glucosyl)-sn-glycerol
Descripción general
Descripción
1,2-Dipalmitoyl-3-(N-palmitoyl-6’-amino-6’-deoxy-alpha-d-glucosyl)-sn-glycerol is a complex lipid molecule that features a glycerol backbone esterified with palmitic acid and a glucosyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dipalmitoyl-3-(N-palmitoyl-6’-amino-6’-deoxy-alpha-d-glucosyl)-sn-glycerol typically involves multiple steps:
Esterification: The glycerol backbone is esterified with palmitic acid under acidic conditions to form 1,2-dipalmitoyl-sn-glycerol.
Glycosylation: The glucosyl moiety is introduced through glycosylation reactions, often using glycosyl donors and catalysts such as Lewis acids.
Amidation: The amino group on the glucosyl moiety is acylated with palmitic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of robust catalysts can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dipalmitoyl-3-(N-palmitoyl-6’-amino-6’-deoxy-alpha-d-glucosyl)-sn-glycerol can undergo various chemical reactions, including:
Oxidation: The palmitoyl chains can be oxidized under harsh conditions, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the amino group to an amine.
Substitution: The glucosyl moiety can undergo substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Modified glucosyl derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis of 1,2-dipalmitoyl-3-(N-palmitoyl-6'-amino-6'-deoxy-alpha-D-glucosyl)-sn-glycerol involves complex multistep procedures. Initial studies demonstrated the total synthesis starting from alpha-methylglucopyranoside, employing protective group strategies and derivatization techniques to achieve the final product . The synthesis methods have been refined to ensure high yields and purity of the desired compound, which is crucial for its application in biological studies.
Key Synthesis Techniques
Technique | Description |
---|---|
Protective Group Strategy | Utilizes various protective groups during synthesis to prevent unwanted reactions. |
Derivatization | Modifications to the molecule to enhance its properties or biological activity. |
High-Performance Liquid Chromatography (HPLC) | Employed for purification and analysis of the synthesized compound. |
Inhibition of Myt1 Kinase
Research initially suggested that this compound could serve as a potent inhibitor of Myt1 kinase, which plays a significant role in cell cycle regulation . However, subsequent studies indicated that this compound does not exhibit inhibitory activity against Myt1 kinase as previously thought . This finding highlights the importance of rigorous validation in medicinal chemistry research.
Drug Delivery Systems
The compound's structure allows it to function as a lipid-based carrier for drug delivery applications. Its amphiphilic nature facilitates the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability. Research has explored the use of glycoglycerolipids like this one in formulating novel drug delivery systems aimed at improving therapeutic outcomes while minimizing side effects .
Case Studies
- Myt1 Kinase Inhibition Studies : Initial studies reported promising results regarding the inhibition of Myt1 kinase; however, later investigations revealed a lack of significant inhibitory effects, prompting further exploration into its mechanism of action and potential as a therapeutic agent .
- Lipid-Based Drug Carriers : Recent advancements have focused on utilizing glycoglycerolipids as carriers for various drugs, demonstrating improved delivery efficacy in preclinical models. These studies emphasize the role of lipid formulations in enhancing the pharmacokinetic profiles of therapeutic agents .
Mecanismo De Acción
The mechanism of action of 1,2-Dipalmitoyl-3-(N-palmitoyl-6’-amino-6’-deoxy-alpha-d-glucosyl)-sn-glycerol involves its interaction with biological membranes. The compound integrates into lipid bilayers, affecting membrane fluidity and permeability. Its glucosyl moiety can interact with specific receptors or enzymes, modulating cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dipalmitoyl-sn-glycerol: Lacks the glucosyl moiety and amino group.
1,2-Dipalmitoyl-3-(N-acetyl-6’-amino-6’-deoxy-alpha-d-glucosyl)-sn-glycerol: Features an acetyl group instead of a palmitoyl group on the amino moiety.
1,2-Dipalmitoyl-3-(N-palmitoyl-6’-amino-6’-deoxy-beta-d-glucosyl)-sn-glycerol: Contains a beta-glucosyl moiety instead of an alpha-glucosyl moiety.
Uniqueness
1,2-Dipalmitoyl-3-(N-palmitoyl-6’-amino-6’-deoxy-alpha-d-glucosyl)-sn-glycerol is unique due to its specific combination of palmitoyl chains, glucosyl moiety, and amino group. This structure imparts distinct physicochemical properties and biological activities, making it valuable for various applications.
Actividad Biológica
1,2-Dipalmitoyl-3-(N-palmitoyl-6'-amino-6'-deoxy-alpha-D-glucosyl)-sn-glycerol, a glycoglycerolipid derived from marine algae, has garnered attention for its potential biological activities. This compound is notable for its structural complexity and its implications in various biochemical pathways, particularly in cancer research due to its interactions with specific kinases.
Synthesis and Structural Characteristics
The total synthesis of this compound was first reported in 2009, utilizing a multistep approach starting from alpha-methylglucopyranoside. This synthesis involved several protective group strategies and derivatization techniques, which allowed for the stereoselective formation of the final product . The structural formula can be represented as follows:
Inhibition of Myt1 Kinase
Initial studies suggested that this compound exhibited potent inhibition of the human Myt1 kinase, an enzyme implicated in cell cycle regulation and a potential target for anti-cancer therapies. However, subsequent investigations have challenged this assertion. A study conducted in 2015 concluded that this compound does not inhibit Myt1 kinase as previously thought, highlighting the need for further exploration into its biological mechanisms .
While the direct inhibitory effects on Myt1 kinase were refuted, research indicates that glycoglycerolipids like this compound may interact with cellular membranes and influence signaling pathways indirectly. The molecular interactions could potentially alter membrane properties or affect the localization of signaling molecules within cells .
Case Studies
- Cell Cycle Regulation : A study focused on the role of glycoglycerolipids in modulating cell cycle dynamics suggested that while this compound does not inhibit Myt1 kinase, it may still influence other regulatory pathways through membrane interactions.
- Potential Anti-Cancer Applications : Despite the lack of direct inhibition of Myt1 kinase, the structural characteristics of this compound suggest it could serve as a scaffold for developing new anti-cancer agents. Its ability to modify lipid bilayer properties may be leveraged to enhance drug delivery systems .
Data Tables
Q & A
Q. What are the established synthetic routes for 1,2-Dipalmitoyl-3-(N-palmitoyl-6'-amino-6'-deoxy-α-D-glucosyl)-sn-glycerol?
Basic
Two primary synthetic strategies have been developed:
- Schmidt et al. (2009): Glycosylation of imidate 198 with alcohol 199 using TMSOTf as a promoter yielded the intermediate 200 in 46% yield (α:β = 78:22). Subsequent deprotection, acylation, and Staudinger reactions achieved the final compound in 79% overall yield .
- Li et al. (2012): Employing a trichloroacetimidate donor 202 with glycerol derivative 199 improved α-selectivity (α:β = 33:1) and yield (88%). This method facilitated scalable synthesis of the glycoglycerolipid and its analogues .
Q. How is the structural integrity of this glycoglycerolipid confirmed post-synthesis?
Basic
Key analytical techniques include:
- TLC: Solvent systems like CH₂Cl₂–MeOH (95:5) verify purity and migration behavior .
- NMR Spectroscopy: ¹H and ¹³C NMR data (e.g., δ 5.28 ppm for anomeric proton) confirm stereochemistry and acyl chain integration .
- API-ES-MS: Molecular ion peaks (e.g., m/z 748.4 for [M+NH₄]⁺) validate molecular weight .
Q. What strategies optimize α-selectivity in glycosylation during synthesis?
Advanced
- Donor Design: Trichloroacetimidate donors (e.g., 202 ) enhance α-selectivity due to their stereoelectronic effects .
- Promoter Choice: TMSOTf as a Lewis acid promotes α-anomer formation by stabilizing oxocarbenium intermediates .
- Temperature Control: Low temperatures (-20°C) suppress β-anomer formation during glycosylation .
Q. How do structural modifications (e.g., acyl chain variation) affect Myt1 kinase inhibition?
Advanced
- Acyl Chain Length: Analogues with shorter chains (e.g., 197b , C14:0) show reduced activity compared to the native palmitoyl (C16:0), indicating hydrophobic interactions are critical .
- Sugar Moieties: Replacement of glucosyl with mannosyl or galactosyl groups (203a–h ) alters binding affinity, with α-configuration being essential for activity .
Q. How to resolve contradictions in reported bioactivity against Myt1 kinase?
Advanced
- Assay Validation: Initial reports (IC₅₀ = 0.12 mg/mL) conflict with later studies showing no inhibition . Use recombinant Myt1 kinase assays with ATP-concentration controls to rule out false positives.
- Orthogonal Methods: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can directly measure binding interactions .
Q. What in silico methods predict binding modes to Myt1 kinase?
Advanced
- Molecular Docking: Tools like AutoDock Vina model interactions between the glucosyl moiety and kinase active sites .
- MD Simulations: AMBER-based simulations (100 ns) assess stability of hydrophobic interactions between palmitoyl chains and kinase domains .
Q. How to design analogues for improved bioactivity and solubility?
Advanced
- Polar Modifications: Introduce hydroxyl groups on acyl chains (e.g., 197g ) to enhance aqueous solubility while retaining activity .
- Sugar Variants: Synthesize galactosyl or mannosyl analogues (203a–h ) to explore glycan-specific interactions .
- LogP Optimization: Balance hydrophobicity (e.g., C16:0 vs. C12:0 acyl chains) using HPLC-based logP measurements .
Q. What are the challenges in scaling up synthesis for in vivo studies?
Advanced
- Purification: Reverse-phase HPLC (C18 column, MeOH:H₂O gradient) resolves α/β anomers but requires high solvent volumes .
- Stability: Lyophilization in argon atmosphere prevents oxidation of unsaturated acyl chains .
Q. How to assess cellular uptake mechanisms of this glycoglycerolipid?
Advanced
- Fluorescent Tagging: Conjugate BODIPY fluorophores to the glycerol backbone and track uptake via confocal microscopy .
- Inhibitor Studies: Co-treatment with endocytosis inhibitors (e.g., chlorpromazine) identifies clathrin-mediated pathways .
Q. What comparative studies exist between natural and synthetic glycoglycerolipids?
Advanced
Propiedades
IUPAC Name |
[(2R)-3-[(2S,5S)-6-[(hexadecanoylamino)methyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hexadecanoyloxypropyl] hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H109NO10/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-51(59)58-46-50-54(62)55(63)56(64)57(68-50)66-48-49(67-53(61)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-65-52(60)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h49-50,54-57,62-64H,4-48H2,1-3H3,(H,58,59)/t49-,50?,54+,55?,56?,57-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQGDOIXTUYSNI-LMRVJDJMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC1C(C(C(C(O1)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCC1[C@H](C(C([C@H](O1)OC[C@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H109NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
968.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.